molecular formula C7H6BrN3 B13458731 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B13458731
M. Wt: 212.05 g/mol
InChI Key: OMBBPXUTPHOHHV-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-chloropyridine with ethyl isocyanoacetate under basic conditions to form the pyrrolo[2,3-c]pyridine core. Subsequent amination reactions introduce the amine group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H,(H2,9,10)

InChI Key

OMBBPXUTPHOHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)N

Origin of Product

United States

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